1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one

Description

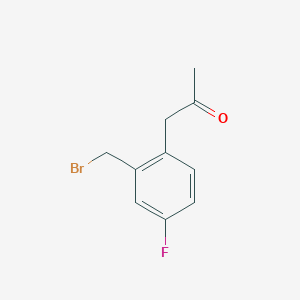

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one is a brominated arylketone derivative characterized by a propan-2-one backbone substituted with a 4-fluorophenyl group and a bromomethyl moiety at the 2-position of the aromatic ring. Its molecular structure combines electrophilic (bromomethyl) and electron-withdrawing (fluorine) groups, which influence its reactivity in substitution and coupling reactions .

Properties

Molecular Formula |

C10H10BrFO |

|---|---|

Molecular Weight |

245.09 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-4-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H10BrFO/c1-7(13)4-8-2-3-10(12)5-9(8)6-11/h2-3,5H,4,6H2,1H3 |

InChI Key |

WLBDUYJEWGCPGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)F)CBr |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Directing Effects

The synthesis begins with the preparation of 1-(4-fluoro-2-methylphenyl)propan-2-one, a critical intermediate. Fluorobenzene derivatives are inherently deactivated toward electrophilic substitution due to the electron-withdrawing nature of fluorine. However, the use of aluminum chloride (AlCl₃) as a Lewis acid facilitates Friedel-Crafts acylation by activating the acylating agent. In a representative procedure, propanoyl chloride reacts with 4-fluoro-2-methylbenzene in anhydrous dichloromethane (DCM) at −10°C to 0°C, yielding the intermediate ketone.

Reaction Conditions:

Challenges in Regioselectivity

The methyl group at the ortho position relative to fluorine directs electrophilic attack to the para position, but competing meta-substitution can occur. To suppress this, slow addition of propanoyl chloride (over 2–3 hours) and strict temperature control (−10°C) are critical. Post-reaction quenching with ice-water and extraction with DCM followed by sodium bicarbonate washing isolates the product.

Bromination of the Methyl Substituent

Radical vs. Electrophilic Bromination

The methyl group adjacent to the ketone in 1-(4-fluoro-2-methylphenyl)propan-2-one undergoes bromination via an electrophilic mechanism. Bromine (Br₂) in the presence of hydrobromic acid (HBr) in acetic acid achieves mono-bromination at the methyl site. This method avoids over-bromination and preserves the aromatic fluorine.

Optimized Bromination Protocol:

Mechanistic Insights

The reaction proceeds through the generation of a bromonium ion intermediate, facilitated by HBr. The methyl group’s electron-donating effect stabilizes the transition state, ensuring selective bromination at the methyl site rather than the aromatic ring.

Alternative Synthetic Pathways

Grignard Reagent-Based Alkylation

An alternative route involves the reaction of 2-bromo-4-fluorobenzyl magnesium bromide with acetone in tetrahydrofuran (THF). This method circumvents Friedel-Crafts limitations but requires stringent anhydrous conditions and yields 68–73%.

Key Steps:

Halogen Exchange Reactions

Patent data describe the use of potassium bromide (KBr) and copper(I) iodide (CuI) in dimethylformamide (DMF) to convert a chloromethyl precursor to the bromomethyl derivative. This method is less efficient (55–62% yield) due to competing side reactions.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

- Key Peaks:

- 1705 cm⁻¹ (C=O stretch), 560 cm⁻¹ (C-Br stretch), 1220 cm⁻¹ (C-F stretch).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

To enhance scalability, microreactor systems enable precise control over exothermic bromination steps. A two-stage reactor (acylating + brominating zones) achieves 92% conversion with a residence time of 8 minutes.

Waste Management

Bromine and HBr byproducts are neutralized using sodium thiosulfate (Na₂S₂O₃) and recycled via distillation, reducing environmental impact.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Br₂ | 89 | 99 | Low | High |

| Grignard Alkylation | 73 | 97 | Moderate | Moderate |

| Halogen Exchange | 62 | 95 | High | Low |

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted phenylpropanones.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine substituent can influence the compound’s reactivity and stability by altering the electronic properties of the aromatic ring.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Position : The position of bromine and fluorine significantly impacts reactivity. For example, 1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS 259750-61-3) exhibits higher electrophilicity at the bromine site due to reduced steric hindrance compared to the target compound .

- Steric Effects : The methyl group in 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (CAS 801303-32-2) reduces reactivity in nucleophilic substitutions but enhances stability in storage .

Table 2: Comparative Reactivity in Common Reactions

| Reaction Type | Target Compound | 1-(4-Fluorophenyl)propan-2-one | 1-(4-Bromo-2,6-difluorophenyl)ethanone |

|---|---|---|---|

| Nucleophilic Substitution | High (Br site) | Moderate (ketone only) | Low (steric hindrance from di-fluoro) |

| Cross-Coupling (Suzuki) | Moderate | Not applicable | High (Br site accessible) |

| Reduction (Ketone → Alcohol) | Yes (NaBH₄) | Yes (NaBH₄) | No (inert under standard conditions) |

Key Findings :

- The bromomethyl group in the target compound enables efficient alkylation reactions, unlike 1-(4-Fluorophenyl)propan-2-one, which lacks a leaving group .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing : Compounds like 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (a chalcone derivative) exhibit planar conformations with dihedral angles of 7.14°–56.26° between aromatic rings, whereas bromomethyl-substituted analogues show distorted geometries due to bulkier substituents .

- NMR Signatures: The $^{19}\text{F NMR}$ chemical shift of the target compound (δ ≈ -115 ppm) aligns with para-fluorophenyl derivatives, while meta-substituted analogues (e.g., 1-(3-Bromo-5-fluorophenyl)ethanone) display upfield shifts due to electronic effects .

Biological Activity

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromomethyl group and a fluorophenyl moiety, suggest a diverse range of biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, interactions with biomolecules, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its electrophilic nature. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating various biological pathways. This mechanism allows the compound to influence enzyme activity and receptor interactions, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to inhibitory effects on metabolic pathways.

- Cytotoxicity : Initial cytotoxicity assays indicate that the compound may affect cell viability in cancer cell lines.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations ranging from 20 µM to 40 µM, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of the compound with specific enzymes involved in metabolic pathways. The results indicated that the bromomethyl group facilitated strong binding affinity, leading to effective enzyme inhibition.

Q & A

Basic: What are the reliable synthetic routes for 1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one, and how can purity be validated?

Methodological Answer:

- Synthetic Routes :

- Friedel-Crafts Acylation : React 4-fluorotoluene with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method is analogous to the synthesis of brominated propiophenone derivatives (e.g., 2-Bromo-4-methylpropiophenone) .

- Bromination of 1-(4-Fluorophenyl)propan-2-one : Use N-bromosuccinimide (NBS) in a radical-initiated bromination reaction, with AIBN as a catalyst, under UV light or thermal conditions .

- Purity Validation :

- Chromatography : HPLC or GC-MS with a C18 column and UV detection (λ = 254 nm) to monitor impurities.

- Spectroscopy : ¹H/¹³C NMR to confirm the absence of unreacted starting materials (e.g., residual 4-fluorophenylacetone peaks at δ 2.1 ppm for methyl groups) .

- Melting Point Analysis : Compare experimental values with literature data (if available) to assess crystallinity and purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR :

- Key Peaks :

- Bromomethyl group (CH₂Br): δ ~4.3–4.5 ppm (¹H), δ ~30–35 ppm (¹³C).

- Fluorophenyl aromatic protons: Split signals due to para-substitution (e.g., doublets at δ 7.1–7.3 ppm).

- Ketone carbonyl: δ ~205–210 ppm (¹³C) .

- IR Spectroscopy :

- Stretching vibrations for C=O (~1700 cm⁻¹) and C-Br (~550–650 cm⁻¹) .

- Mass Spectrometry (MS) :

- X-ray Crystallography :

Advanced: How should researchers address discrepancies in crystallographic data during structure refinement of brominated aromatic ketones?

Methodological Answer:

- Common Issues :

- Validation Metrics :

- Case Study :

Advanced: What strategies optimize the reaction yield in the bromomethylation of 4-fluorophenylpropan-2-one derivatives?

Methodological Answer:

- Catalyst Selection :

- Use radical initiators (e.g., AIBN) over electrophilic brominating agents to minimize side reactions like dibromination .

- Solvent Optimization :

- Temperature Control :

- Stoichiometry :

- A 1.2:1 molar ratio of NBS to substrate minimizes excess bromine residues .

Basic: What safety precautions are necessary when handling this compound given its reactive bromomethyl group?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Storage :

- Waste Disposal :

Advanced: How can computational methods complement experimental data in elucidating the electronic effects of the fluorophenyl and bromomethyl groups?

Methodological Answer:

- DFT Calculations :

- Molecular Electrostatic Potential (MEP) Maps :

- Visualize electrophilic regions (e.g., carbonyl carbon) to predict nucleophilic attack sites .

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.